4-isopropoxy-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
The compound 4-isopropoxy-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide features a benzamide scaffold linked to a thieno[3,4-c]pyrazole moiety. Key structural attributes include:
- Benzamide group: Substituted with an isopropoxy group at the 4-position.
- Thienopyrazole core: Contains a 5-oxido group and a phenyl substituent at the 2-position.
- Hydrogenation state: The 4,6-dihydro configuration imparts partial saturation to the thienopyrazole ring, influencing conformational flexibility .
This structure is typically analyzed using crystallographic tools (e.g., SHELXL for refinement , ORTEP-3 for visualization ) and computational methods (e.g., Multiwfn for electronic property analysis ).
Properties
IUPAC Name |
N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14(2)27-17-10-8-15(9-11-17)21(25)22-20-18-12-28(26)13-19(18)23-24(20)16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQINAMZSUMLMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Group
4-Bromo Analog (CAS: 958587-45-6)
- Structure: Replaces the isopropoxy group with a bromo substituent on the benzamide. The thienopyrazole core retains a 4-methylphenyl group at the 2-position .
- Inferred Properties: Electron-withdrawing vs. Steric impact: Isopropoxy introduces bulkier substituents, which could hinder molecular packing or receptor binding.
| Property | Target Compound | 4-Bromo Analog |
|---|---|---|
| Substituent (Benzamide) | Isopropoxy (-OCH(CH₃)₂) | Bromo (-Br) |
| Core Substituent | Phenyl (C₆H₅) | 4-Methylphenyl (C₆H₄CH₃) |
| Polarity | Moderate (ether oxygen) | Low (halogen) |
Heterocyclic Core Modifications
Thieno[3,4-c]Pyrazol-3-yl Acetamides (Patent: WO 2022/003377)
Ethyl Benzoate Derivatives (I-6230, I-6232, etc.)
- Structure: Feature ethyl benzoate backbones with phenethylamino or phenethylthio linkages to heterocycles (e.g., pyridazin-yl, isoxazol-yl) .
- Key Differences: Ester vs. amide functionality: Esters are prone to hydrolysis, reducing bioavailability compared to the stable amide bond in the target compound. Heterocycle diversity: Pyridazine and isoxazole rings may engage in distinct π-π or hydrogen-bonding interactions compared to thienopyrazole.
Research Findings and Data Limitations
- Biological Activity: While thienopyrazole acetamides are patented as autotaxin inhibitors , the target compound’s pharmacological profile remains uncharacterized in the provided evidence.
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